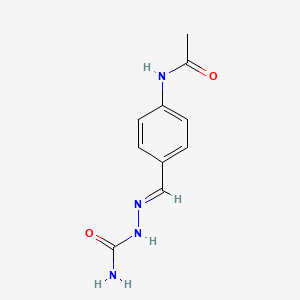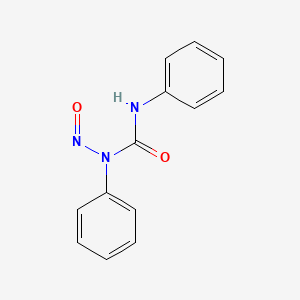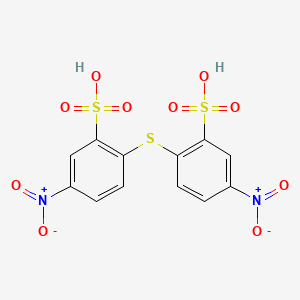![molecular formula C15H12N6O3 B13754536 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 2328-07-6](/img/structure/B13754536.png)
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core linked to an acetamide group, with an azo linkage to a nitrophenyl group. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azo Group: The azo linkage is introduced by diazotization of an aromatic amine (such as 2-nitroaniline) followed by coupling with the benzimidazole derivative.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and safety. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored as a potential therapeutic agent due to its biological activity.
- Studied for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its azo linkage.
- Applied in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The azo linkage and nitrophenyl group contribute to its reactivity and ability to form stable complexes with proteins and other biomolecules.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Nitrobenzimidazole: A derivative with a nitro group directly attached to the benzimidazole ring.
Azo Compounds: Other compounds with azo linkages, such as azobenzene.
Uniqueness:
- The combination of the benzimidazole core, azo linkage, and acetamide group makes alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide unique.
- Its specific structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2328-07-6 |
|---|---|
Molecular Formula |
C15H12N6O3 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
InChI Key |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)





